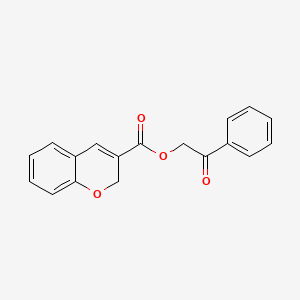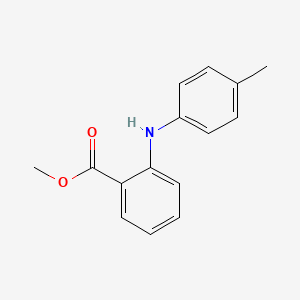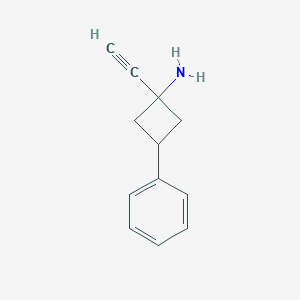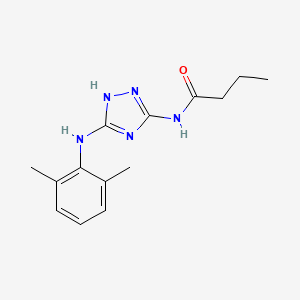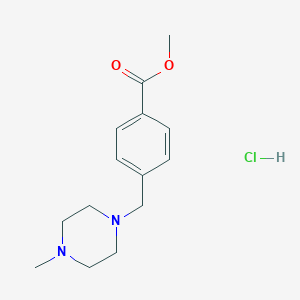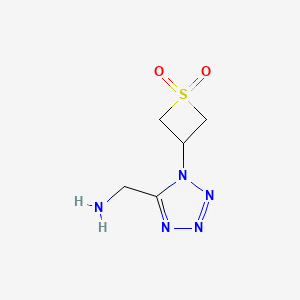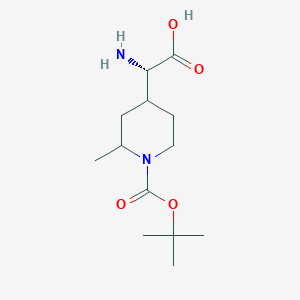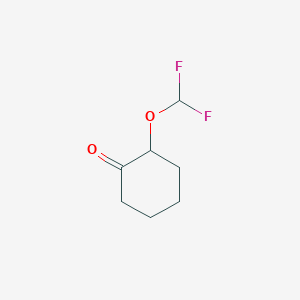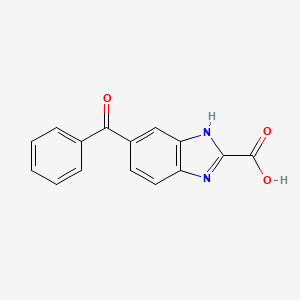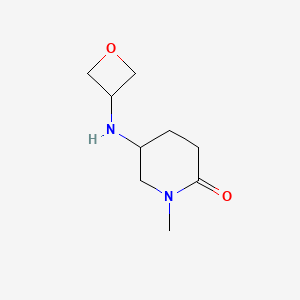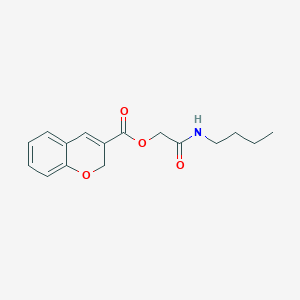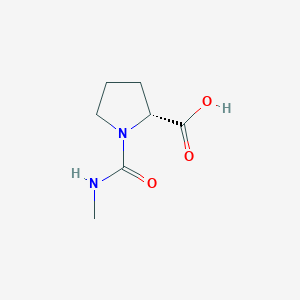
(Methylcarbamoyl)-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylcarbamoyl)-D-proline is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methylcarbamoyl)-D-proline typically involves the reaction of D-proline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Activation of D-proline: D-proline is first activated using a suitable reagent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Reaction with Methyl Isocyanate: The activated D-proline is then reacted with methyl isocyanate under anhydrous conditions to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Methylcarbamoyl)-D-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methylcarbamoyl group.
Aplicaciones Científicas De Investigación
(Methylcarbamoyl)-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (Methylcarbamoyl)-D-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(Methylcarbamoyl)-L-proline: A similar compound with the L-isomer of proline.
(Ethylcarbamoyl)-D-proline: A derivative with an ethylcarbamoyl group instead of a methylcarbamoyl group.
(Methylcarbamoyl)-D-alanine: A derivative of alanine with a methylcarbamoyl group.
Uniqueness
(Methylcarbamoyl)-D-proline is unique due to its specific stereochemistry and the presence of the methylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)/t5-/m1/s1 |
Clave InChI |
IJRYBMUFAAHYPA-RXMQYKEDSA-N |
SMILES isomérico |
CNC(=O)N1CCC[C@@H]1C(=O)O |
SMILES canónico |
CNC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
